Cas no 114040-29-8 (Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate)

Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylicacid, 5,7-dimethyl-, ethyl ester
- 5,7-dimethyl-((1,2,4))-triazolo(1,5-a)pyrimidine-2-carboxylic acid,ethyl ester
- ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxylic acid ethyl ester
- 2349AA
- AX8129013
- ST24047058
- [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5,7-dimethyl
- [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5,7-dimethyl-, ethyl ester
- Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate
-
- MDL: MFCD03659569
- インチ: 1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3
- InChIKey: XAUUKECCWYKGRX-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1N=C2N=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])N2N=1)=O
計算された属性
- 精确分子量: 220.09600
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- トポロジー分子極性表面積: 69.4
じっけんとくせい
- PSA: 69.38000
- LogP: 0.91780
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- 储存条件:Room temperature
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E938130-50mg |
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
Fluorochem | 036465-250mg |
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 97% | 250mg |
£27.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222300-5g |
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 98% | 5g |
¥2721.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA659-100mg |
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate |
114040-29-8 | 98% | 100mg |
262CNY | 2021-05-08 | |
A2B Chem LLC | AA13248-250mg |
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 98% | 250mg |
$75.00 | 2024-01-04 | |
A2B Chem LLC | AA13248-5g |
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 97% | 5g |
$172.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222300-1g |
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 98% | 1g |
¥725.00 | 2024-08-09 | |
Chemenu | CM166992-5g |
ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 98% | 5g |
$377 | 2023-11-24 | |
TRC | E938130-100mg |
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
114040-29-8 | 100mg |
$ 95.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA659-200mg |
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate |
114040-29-8 | 98% | 200mg |
342.0CNY | 2021-07-12 |
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate 関連文献
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylateに関する追加情報
Ethyl 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 114040-29-8): An Overview
Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 114040-29-8) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The structure of Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate is characterized by a triazolopyrimidine core with two methyl groups at the 5 and 7 positions and an ethyl ester group at the 2-carboxylate position. This specific arrangement of functional groups contributes to its stability and reactivity in various chemical and biological environments. The molecular formula of this compound is C13H16N6O2, and its molecular weight is approximately 288.30 g/mol.
Recent research studies have highlighted the potential of Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate in various therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes.
In addition to its antiviral properties, Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate has shown promising results in anticancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective toxicity to cancer cells over normal cells makes it a potential candidate for further development as an anticancer agent.
The synthesis of Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of ethyl cyanoacetate with a suitable diazonium salt followed by cyclization under appropriate conditions. This method provides a high yield of the desired product with minimal side reactions.
The pharmacokinetic properties of Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate have also been investigated to assess its suitability for therapeutic use. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further clinical development. The compound's stability in physiological conditions and its ability to cross biological membranes are additional factors that contribute to its potential as a drug candidate.
In terms of safety, preliminary toxicological studies indicate that Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate has a low toxicity profile at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety evaluations are necessary before it can be advanced to clinical trials. These evaluations typically include in vitro and in vivo toxicity studies to ensure that the compound is safe for human use.
The future prospects for Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its pharmacokinetic properties and target specific tissues or organs.
In conclusion, Ethyl 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 114040-29-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
114040-29-8 (Ethyl 5,7-Dimethyl-1,2,4triazolo1,5-apyrimidine-2-carboxylate) Related Products
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)
- 2171162-10-8((3R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid)
- 865248-13-1(ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 1850934-86-9(3-(3-Methylcyclohexyl)prop-2-ynoic acid)
- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )
- 2227820-66-6((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)
